4-Fluoro-6-iodo-1H-indazole

描述

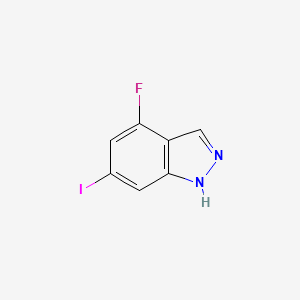

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMLAONQAPAGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646412 | |

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-03-8 | |

| Record name | 4-Fluoro-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Medicinal Chemistry and Biological Investigations of 4 Fluoro 6 Iodo 1h Indazole Derivatives

Rational Design and Synthesis of 4-Fluoro-6-iodo-1H-indazole-Derived Bioactive Compounds

The design of bioactive compounds originating from the this compound scaffold is deeply rooted in the principles of medicinal chemistry, leveraging the distinct properties of the halogen substituents and the inherent pharmacological relevance of the indazole core.

Structure-Activity Relationship (SAR) Profiling in Halogenated Indazoles

The structure-activity relationship (SAR) of halogenated indazoles is a critical aspect of their rational drug design. The presence and position of halogen atoms on the indazole ring can significantly influence a compound's binding affinity, selectivity, and metabolic stability.

The fluorine atom at the 4-position of the indazole ring is of particular interest. Due to its small size and high electronegativity, fluorine can form strong C-F bonds, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of a fluorine atom can alter the acidity of the N-H proton of the indazole ring, thereby influencing its hydrogen bonding capabilities with target proteins. In some instances, a 4-fluoro substitution on the indazole ring has been shown to contribute to enhanced anticancer efficacy in certain classes of compounds.

The iodine atom at the 6-position offers a different set of properties that can be exploited in drug design. Its large size and polarizability can lead to favorable van der Waals interactions within a protein's binding pocket. More significantly, the carbon-iodine bond provides a reactive handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of substituents at the 6-position, enabling extensive exploration of the chemical space and optimization of biological activity. The strategic placement of substituents at both the 4- and 6-positions of the 1H-indazole scaffold has been noted as crucial for inhibitory activity against certain enzymes.

Targeted Ligand Design and Optimization

The this compound scaffold serves as a valuable starting point for the targeted design of ligands for various biological targets. The design process often begins with the identification of a known pharmacophore that interacts with the target of interest. The indazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.

Optimization of ligands derived from this compound involves a systematic exploration of substituents at different positions of the indazole ring. The iodine at the 6-position is particularly amenable to diversification. For instance, in the context of kinase inhibitors, aryl or heteroaryl groups can be introduced at this position to occupy hydrophobic pockets within the ATP-binding site of the kinase. The nature of these appended groups can be fine-tuned to enhance potency and selectivity.

Computational modeling and structure-based drug design play a pivotal role in this optimization process. By docking virtual libraries of this compound derivatives into the crystal structure of a target protein, researchers can predict binding modes and prioritize the synthesis of compounds with the highest predicted affinity.

Pharmacological Relevance of the Indazole Scaffold as a Bioisostere

The indazole ring is a well-recognized bioisostere for other aromatic systems, most notably indole (B1671886) and phenol (B47542). Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile.

As a bioisostere of indole, the indazole scaffold can mimic the hydrogen bonding and aromatic interactions of the indole ring, which is a common motif in many biologically active natural products and synthetic drugs. The additional nitrogen atom in the indazole ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not present in indole.

The bioisosteric relationship with phenol is also significant. The N-H group of the indazole can act as a hydrogen bond donor, similar to the hydroxyl group of a phenol. Replacing a phenol moiety with an indazole ring can often lead to improved metabolic stability, as phenols are susceptible to phase II metabolism through glucuronidation.

Molecular Mechanisms of Action and Biological Target Engagement

Derivatives of this compound are being investigated for their potential to modulate the activity of various biological targets, with a particular focus on protein kinases due to the established role of the indazole scaffold in this area.

Kinase Inhibition Profiles

The indazole nucleus is a key structural feature in numerous approved and investigational kinase inhibitors. pnrjournal.com It is often found to interact with the hinge region of the kinase ATP-binding site, forming critical hydrogen bonds that are essential for inhibitory activity. The design of kinase inhibitors based on the this compound scaffold would aim to leverage this inherent property while utilizing the halogen substituents to achieve high potency and selectivity.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.

While specific data on the EGFR kinase modulation by derivatives of this compound is not extensively documented in publicly available research, the general class of indazole-based compounds has been explored as EGFR inhibitors. Structure-based design approaches have been used to develop 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors.

The hypothetical design of an EGFR inhibitor based on the this compound scaffold would involve the strategic placement of substituents to interact with key residues in the EGFR active site. For example, the iodine at the 6-position could be replaced with a group that targets a specific sub-pocket of the ATP-binding site, while the fluorine at the 4-position could enhance binding affinity or improve pharmacokinetic properties. Further research is necessary to synthesize and evaluate such compounds to determine their specific kinase inhibition profiles and potential as EGFR modulators.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Derivatives of this compound have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov Among these, compound W13 demonstrated potent inhibition of VEGFR-2 with an IC50 value of 1.6 nM. nih.gov This compound also showed significant anti-proliferative activity against HGC-27 tumor cells. nih.gov Further studies with indazole derivatives have identified even more potent inhibitors. For instance, compound 30 from a series of indazole derivatives was found to inhibit VEGFR-2 at a concentration of 1.24 nM. nih.gov This compound also demonstrated significant inhibitory activity against human umbilical vein endothelial cell (HUVEC) angiogenesis and cell migration in a dose-dependent manner. nih.gov The anti-angiogenic properties of these compounds were further confirmed in a zebrafish model, where they were shown to suppress tumor angiogenesis. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | Activity |

| W13 | VEGFR-2 | 1.6 | HGC-27 | Anti-proliferative, Apoptosis induction |

| 30 | VEGFR-2 | 1.24 | HUVEC | Inhibition of angiogenesis and cell migration |

Phosphoinositide 3-Kinase Delta (PI3Kδ) Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently overactivated in cancer cells, playing a critical role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov One of the lead compounds, W24, exhibited broad-spectrum antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24 inhibits the PI3K/Akt/mTOR signaling pathway in HGC-27 cells. nih.gov This inhibition of the PI3K pathway contributes to the compound's anti-tumor effects, including the induction of apoptosis and cell cycle arrest. nih.gov

| Compound | Target Pathway | IC50 (μM) | Cell Lines | Biological Effects |

| W24 | PI3K/AKT/mTOR | 0.43 - 3.88 | HT-29, MCF-7, A-549, HepG2, HGC-27 | Antiproliferative, DNA synthesis inhibition, G2/M cell cycle arrest, Apoptosis induction |

Extracellular Signal-Regulated Kinase1/2 (ERK1/2) Activity Modulation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in various cancers. A series of indazole amide derivatives have been developed as inhibitors of ERK1/2. informahealthcare.com Through structure-guided drug design, researchers have optimized lead compounds by making substitutions on both the pyridine (B92270) ring and other positions of the indazole core. informahealthcare.com These modifications have led to the development of potent and selective inhibitors of ERK1/2, highlighting the potential of the indazole scaffold in targeting this critical oncogenic pathway. informahealthcare.com

Immunomodulatory Effects: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a significant role in tumor immune evasion by catabolizing the essential amino acid tryptophan. nih.govnih.gov The depletion of tryptophan and the accumulation of its metabolites suppress the activity of effector T cells and promote the function of regulatory T cells, thereby creating an immunosuppressive tumor microenvironment. nih.gov A series of 4,6-substituted-1H-indazole derivatives have been synthesized and identified as potent dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Among these, compound 35 was the most potent IDO1 inhibitor, with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in HeLa cells. nih.gov This compound also showed significant inhibition of TDO. nih.gov Furthermore, compound 35 was found to decrease the expression of IDO1 induced by interferon-gamma (IFNγ) in a concentration-dependent manner. nih.gov

| Compound | Target | IC50 (μM) - Enzymatic | IC50 (μM) - Cellular | Cell Line |

| 35 | IDO1 | 0.74 | 1.37 | HeLa |

| 35 | TDO | 2.93 | 7.54 | A172 |

Receptor Binding and Modulation

In addition to inhibiting intracellular enzymes, derivatives of this compound have been developed to target cell surface receptors involved in immune regulation. The programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that tumors exploit to evade immune surveillance. Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy. nih.gov Novel 4-phenyl-1H-indazole derivatives have been designed and synthesized for this purpose. Compound Z13 from this series demonstrated the most potent activity, inhibiting the PD-1/PD-L1 interaction with an IC50 of 189.6 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay. nih.gov

Cellular Pathway Interference: Apoptosis Induction and Cell Cycle Arrest

A key mechanism through which this compound derivatives exert their anti-tumor effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The 3-amino-1H-indazole derivative, W24, was found to induce G2/M phase cell cycle arrest and apoptosis in HGC-27 cells. nih.gov This was associated with the regulation of proteins such as Cyclin B1, BAD, and Bcl-xL, and was accompanied by an increase in intracellular reactive oxygen species (ROS) and a change in the mitochondrial membrane potential. nih.gov Similarly, the VEGFR-2 inhibitor W13 was shown to induce apoptosis in HGC-27 cells, which was linked to an increase in ROS production and the regulation of apoptotic proteins. nih.gov Other studies have also confirmed that certain indazole derivatives can induce cell cycle arrest, which is then followed by the induction of apoptosis. researchgate.net

Preclinical Pharmacological Assessment of this compound Analogs

Several analogs of this compound have undergone preclinical pharmacological evaluation, demonstrating promising in vivo activity. The IDO1/TDO dual inhibitor, compound 35, exhibited in vivo antitumor activity in a CT26 xenograft model, suggesting its potential for cancer immunotherapy. nih.gov The PI3K/AKT/mTOR pathway inhibitor, W24, was found to have a good pharmacokinetic profile in vivo. nih.gov In the realm of anti-angiogenic agents, compound 30, a potent VEGFR-2 inhibitor, demonstrated favorable pharmacokinetic profiles in mice and was shown to suppress tumor angiogenesis in a zebrafish subintestinal vessel model. nih.gov Furthermore, the PD-1/PD-L1 inhibitor, Z13, showed significant in vivo antitumor efficacy with a tumor growth inhibition (TGI) of 52.6% at a dose of 40 mg/kg in a B16-F10 melanoma model, without obvious toxicity. nih.gov Flow cytometry analysis of the tumors from this study indicated that Z13 inhibited tumor growth by activating the tumor immune microenvironment. nih.gov

| Compound | Target/Pathway | In Vivo Model | Key Findings |

| 35 | IDO1/TDO | CT26 xenograft | Exhibited antitumor activity |

| W24 | PI3K/AKT/mTOR | Not specified | Good pharmacokinetic properties |

| 30 | VEGFR-2 | Zebrafish subintestinal vessel | Suppressed tumor angiogenesis, favorable pharmacokinetics |

| Z13 | PD-1/PD-L1 | B16-F10 melanoma | Significant antitumor efficacy (TGI = 52.6%), activation of tumor immune microenvironment |

In Vitro Cytotoxicity and Anti-proliferative Assays

Direct studies on the in vitro cytotoxicity and anti-proliferative effects of this compound are not extensively reported in peer-reviewed literature. However, its role as a precursor in the synthesis of compounds with anti-cancer potential is noted in patent literature.

For instance, this compound is used as a starting material in the synthesis of piperazine-substituted indazole compounds. These subsequent derivatives have been investigated as inhibitors of Poly (ADP-ribose) glycohydrolase (PARG), an enzyme implicated in DNA repair pathways. google.com The inhibition of PARG is a therapeutic strategy in oncology, and compounds derived from this compound are explored for their potential anti-proliferative effects in various human cancers. google.com The expectation is that by inhibiting PARG, these derivative compounds may induce cancer cell death, particularly in tumors with specific DNA repair deficiencies. google.com

While this highlights the importance of the this compound core structure in designing potential anti-cancer agents, specific IC50 values or detailed cytotoxicity profiles for the parent compound itself are not provided in the available documentation.

Evaluation in Specific Cancer Cell Lines

There is no specific data available from published research that details the evaluation of this compound in specific cancer cell lines. The patent literature that mentions this compound focuses on the biological activity of the final, more complex molecules synthesized from it. These derivative compounds are intended for the treatment of a range of proliferative disorders, including solid tumors such as ovarian, gastric, and breast cancer. google.com The research, however, does not present data on the activity of the intermediate, this compound, against these or any other cancer cell lines.

Antimicrobial and Antiviral Activity Investigations

Currently, there is no publicly accessible scientific literature that has investigated or reported on the antimicrobial or antiviral properties of this compound. The research focus for this and related indazole structures has been predominantly in the area of oncology. While the broader class of indazole derivatives has been explored for a wide range of biological activities, including antimicrobial and antiviral effects, these investigations have not specifically included the 4-fluoro-6-iodo substituted variant.

Computational and Spectroscopic Methodologies in 4 Fluoro 6 Iodo 1h Indazole Research

Advanced Computational Chemistry for Molecular Design and Reactivity Prediction

Computational chemistry provides invaluable insights into the behavior of 4-Fluoro-6-iodo-1H-indazole at the molecular level, guiding synthetic efforts and predicting its interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations can quantify the effects of substituents on the aromatic system. The electron-withdrawing nature of the fluorine atom at the 4-position and the iodine atom at the 6-position significantly influences the electron density distribution across the indazole ring. DFT studies can predict how these substitutions modulate the molecule's electrophilicity and nucleophilicity, thereby forecasting its reactivity in various chemical reactions, such as nucleophilic aromatic substitution. These calculations are instrumental in understanding the regioselectivity of reactions and the stability of different tautomeric forms of the indazole.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In the context of drug discovery, molecular docking and dynamics simulations are employed to predict how this compound and its derivatives might bind to biological targets like enzymes or receptors. nih.govnih.gov Although specific docking studies for this exact compound are not extensively published, the general approach involves computationally placing the ligand into the active site of a protein to determine the preferred binding orientation and affinity. nih.govnih.gov For instance, indazole derivatives are known to act as kinase inhibitors, and molecular docking can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their inhibitory activity. mdpi.comrsc.org Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event.

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative, with the chemical shift of the fluorine atom being sensitive to its electronic environment. The coupling patterns observed in these spectra help to establish the connectivity of atoms within the molecule. While specific NMR data for this compound is available from commercial suppliers, detailed spectral analysis from academic literature is limited. bldpharm.comsigmaaldrich.com However, related indazole structures have been extensively characterized by NMR, providing a strong basis for the interpretation of its spectra. nih.govgoogle.comrsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic IR absorption bands would be expected for the N-H bond of the indazole ring, C-H bonds of the aromatic system, and the C-F and C-I bonds. The position of these bands can provide clues about the molecular structure and bonding. nih.gov For example, the C-F stretching vibration typically appears in a specific region of the IR spectrum, confirming the presence of the fluorine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular formula, C₇H₄FIN₂. sigmaaldrich.comamericanelements.com The technique also provides information about the fragmentation pattern of the molecule upon ionization, which can be used to further confirm its structure. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable in the mass spectrum.

Emerging Research Frontiers and Potential Applications Beyond Biomedicine

Integration of 4-Fluoro-6-iodo-1H-indazole in Advanced Materials Science

The indazole scaffold, being a highly conjugated aromatic system, is an attractive building block for functional organic materials. The introduction of halogen atoms, particularly fluorine and iodine, can significantly modulate the electronic properties, intermolecular interactions, and reactivity of the molecule, making it a versatile component for advanced materials.

Fluorinated and iodinated aromatic compounds are of great interest in the field of organic electronics and optoelectronics. The strong electron-withdrawing nature of the fluorine atom can be used to tune the energy levels of organic semiconductors, which is crucial for their application in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The presence of an iodine atom provides a reactive site for cross-coupling reactions, allowing for the synthesis of larger, more complex conjugated systems. researchgate.net

While direct studies on this compound in this context are emerging, research on analogous fluorinated indazoles demonstrates their potential. For instance, 4-Fluoro-1H-indazole is recognized as a versatile building block for the synthesis of semiconducting molecules and polymers. ossila.com Its ability to influence the energy gap and facilitate intermolecular interactions like π-π stacking and hydrogen bonding is a key attribute for creating efficient charge-transporting materials. ossila.com The electronic and optical properties of aryl hydrazones, precursors to indazoles, have also been harnessed for applications in sensors and organic electronics. researchgate.net Given these precedents, this compound is a promising candidate for incorporation into novel organic electronic materials.

Table 1: Potential Roles of Halogen Atoms in this compound for Organic Electronics

| Halogen | Position | Key Property | Potential Application |

| Fluorine | 4 | Strong electron-withdrawing effect | Tuning of HOMO/LUMO energy levels in organic semiconductors |

| Iodine | 6 | Facile C-I bond cleavage | Reactive handle for cross-coupling reactions to extend conjugation |

This table is generated based on established principles of halogenated compounds in organic electronics and is intended to be illustrative of potential applications.

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity, and the sensitizing dye is a critical component. Indazole and its derivatives are highly conjugated molecules, making them effective chromophores capable of absorbing light in the visible spectrum. ossila.com The pyrazole (B372694) moiety within the indazole structure can coordinate with metal centers, such as iridium and europium, to form triplet photosensitizers that exhibit efficient ligand-to-metal energy transfer. ossila.com

Fluorinated indazoles, in particular, are attractive for this application. The electron-deficient nature of the fluorine atom can be used to fine-tune the energy gap of the dye molecule, optimizing its light-harvesting capabilities. ossila.com While research has yet to specifically report the use of this compound in DSSCs, the foundational properties of the fluorinated indazole scaffold suggest its potential. Indole-fused heterocycles, which share structural similarities with indazoles, have been successfully employed as donors and π-spacers in DSSC dyes, highlighting the utility of such nitrogen-containing aromatic systems. rsc.org The ability to functionalize the indazole core, for which the iodine atom in this compound provides a convenient handle, allows for the rational design of novel dyes with tailored photophysical properties. researchgate.net

Exploration in Agrochemical Development

The indazole scaffold is a known pharmacophore in a number of commercial agrochemicals. nih.gov Halogenation is a common strategy in the design of new pesticides, as it can enhance the biological activity, metabolic stability, and target specificity of a molecule. nih.govfrontiersin.org Consequently, halogenated indazoles are an active area of research for the development of new herbicides, insecticides, and fungicides.

Research has shown that the position and nature of the halogen substituent on the indazole ring can significantly impact its herbicidal activity. A study on novel 6-indazolyl-2-picolinic acids found that derivatives with electron-withdrawing groups on the indazole ring, including halogens, showed improved herbicidal effects. mdpi.com Specifically, a compound containing a 4-fluoro-1H-indazol-1-yl moiety demonstrated notable root inhibitory activity against several weed species. mdpi.com Other studies on 3-aryl-1H-indazoles have shown them to be inhibitors of root and shoot growth in various plants. researchgate.net

In the realm of insecticides, the commercial success of indoxacarb, an indazole-based insecticide, has spurred further investigation into this class of compounds. acs.orgresearchgate.net Similarly, indazole derivatives have been reported to possess fungicidal activity against various plant pathogens. frontiersin.orgnih.gov The presence of halogen atoms is often correlated with enhanced antimicrobial and antifungal properties. nih.gov For instance, studies on indole (B1671886) derivatives, which are structurally related to indazoles, have shown that iodinated compounds can exhibit superior antifungal activity. mdpi.com

Given these findings, this compound represents a promising lead structure for the development of new agrochemicals. The combination of fluorine and iodine offers a unique opportunity to modulate its biological activity and physical properties.

Table 2: Reported Agrochemical Activities of Related Indazole Derivatives

| Compound Class | Type of Activity | Key Findings | Reference |

| 6-(4-fluoro-1H-indazol-1-yl)-2-picolinic acid | Herbicidal | Showed significant root inhibitory activity against various weeds. | mdpi.com |

| Indazole Insecticides | Insecticidal | The indazole scaffold is the basis for the commercial insecticide indoxacarb. | acs.orgresearchgate.net |

| Indazolylchromones | Fungicidal | Exhibited good antifungal activity against Sclerotium rolfsii and Fusarium oxysporum. | frontiersin.org |

| Halogenated Indazoles | General Agrochemical | Halogenation is a key strategy for developing indazole-based drugs and agrochemicals. | nih.govfrontiersin.org |

Future Directions in Rational Drug Discovery and Development

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mdpi.com This versatility has led to the development of numerous indazole-containing drugs for a wide range of diseases. nih.gov The future of this compound in drug discovery lies in its strategic use as a versatile building block for the synthesis of highly specific and potent therapeutic agents.

A significant breakthrough in this area is the documented use of this compound as a key intermediate in the synthesis of piperazine-substituted indazole compounds that act as inhibitors of Poly(ADP-ribose) glycohydrolase (PARG). A patent describes the reaction of this compound with 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole (B2964132) in the presence of cesium carbonate to produce a key intermediate for these PARG inhibitors, which are being investigated for cancer therapy.

The future development of this compound in rational drug design will likely involve its use in structure-activity relationship (SAR) studies to optimize lead compounds. nih.gov The fluorine atom at the 4-position can be leveraged to enhance binding affinity and modulate physicochemical properties, while the iodine atom at the 6-position serves as a crucial handle for introducing further molecular diversity through cross-coupling reactions. researchgate.net This dual functionality allows medicinal chemists to systematically explore the chemical space around the indazole core to develop next-generation therapeutics with improved efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-fluoro-6-iodo-1H-indazole, and how can intermediates be characterized?

- Methodology : Use halogenation (e.g., iodination via electrophilic substitution) on pre-functionalized indazole scaffolds. Key intermediates (e.g., 6-fluoro-1H-indazole) should be characterized using H/C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For fluorinated precursors, F NMR is essential to confirm regioselectivity .

- Safety : Follow protocols for handling halogenating agents (e.g., iodine monochloride) in inert atmospheres and use PPE to avoid exposure .

Q. How can the purity and stability of this compound be validated under storage conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC with UV detection. Use differential scanning calorimetry (DSC) to assess thermal stability. Store samples in amber vials under argon at -20°C to prevent photodegradation and oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine H/C NMR to assign aromatic protons and carbons, F NMR for fluorine environments, and X-ray crystallography for absolute configuration. IR spectroscopy can verify functional groups (e.g., N-H stretch at ~3400 cm). Cross-validate with computational methods (e.g., DFT for NMR chemical shift prediction) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise?

- Methodology : Use SHELXL for structure refinement. Key steps include:

- Assign anisotropic displacement parameters for iodine (high electron density).

- Apply restraints for disordered fluorine atoms.

- Validate with R-factor convergence (<5%) and check for twinning using PLATON.

- Advanced tip: Use the TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for reactivity prediction.

- Calculate HOMO-LUMO gaps to assess charge-transfer behavior.

- Compare computed IR/Raman spectra with experimental data to validate models .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Methodology :

- Statistical Analysis : Apply Bland-Altman plots to assess inter-laboratory variability.

- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement.

- Meta-Analysis : Screen for confounding factors (e.g., solvent effects in DMSO >1% altering protein conformations) .

Q. What are best practices for sharing crystallographic or spectral data of this compound in open-access repositories?

- Methodology :

- Deposit X-ray data in the Cambridge Structural Database (CSD) with full metadata (temperature, radiation source).

- Share NMR spectra via platforms like NMReDATA, ensuring compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Anonymize sensitive synthesis protocols while disclosing safety data sheets (SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。